molecular formula C6H8N2O B134910 2-Amino-4-Methoxypyridine CAS No. 10201-73-7

2-Amino-4-Methoxypyridine

Cat. No.: B134910
CAS No.: 10201-73-7
M. Wt: 124.14 g/mol
InChI Key: QPHBCOSULYSASF-UHFFFAOYSA-N
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Description

2-Amino-4-Methoxypyridine is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, characterized by an amino group at the second position and a methoxy group at the fourth position on the pyridine ring. This compound is known for its pale yellow solid form and is soluble in dimethyl sulfoxide and methanol, with slight solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4-Methoxypyridine involves the reaction of 4-chloropyridin-2-amine with sodium methoxide. The reaction is typically carried out in dimethyl sulfoxide at elevated temperatures (around 150°C) for several hours. The product is then extracted and purified using chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-Methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Methoxide: Used in the synthesis of the compound.

    Dimethyl Sulfoxide: Common solvent for reactions involving this compound.

    Chromatography Solvents: Used for purification purposes.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

2-Amino-4-Methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-Methoxypyridine involves its interaction with specific molecular targets. As an inhibitor of inducible nitric oxide synthase, it binds to the enzyme’s active site, preventing the production of nitric oxide. This inhibition can modulate various physiological and pathological processes, making it a compound of interest in medical research .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-Methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .

Properties

IUPAC Name

4-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHBCOSULYSASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447530
Record name 2-Amino-4-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10201-73-7
Record name 2-Amino-4-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-methoxypyridine
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Synthesis routes and methods I

Procedure details

To a cooled (0° C.) suspension of 4-methoxypyridine-2-carboxylic acid hydrazide (10.0 g, 59.9 mmol) and trifluoroacetic acid (6.83 g, 59.9 mmol) in tetrahydrofuran (120 ml) was added tert-butylnitrite (18.52 g, 179.6 mmol) at such a rate to keep the internal temperature below 5° C. (ca. 45 min). Once addition was complete the mixture was allowed to stir at 0° C. for 30 min and then the solvent was removed in vacuo. Toluene (100 ml) was added and the mixture heated under reflux for 1 h before adding tert-butanol (15 ml, 155.7 mmol). After heating at reflux for a further 10 h the reaction was cooled and the solvent evaporated in vacuo. The residue was suspended in toluene (100 ml), trifluoroacetic acid (5 ml) was added and the mixture heated at reflux for 5 h. The solvent was removed on a rotary evaporator and the residue purified by flash column chromatography on silica eluting with dichloromethane/methanol/conc. ammonia (97:3:0.3) to furnish 4-methoxypyridin-2-ylamine (4.50 g, 61%) as a pale brown solid. 1H NMR (400 MHz, CDCl3) δH 3.90 (3H, s), 6.12 (1H, s), 6.32 (1H, d, J 7), 7.52 (1H, d, J 7), 7.75 (1H, br s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
18.52 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-chloropyridin-2-amine (3 g, 23.2 mmol) in DMSO (60 mL) was added sodium methoxide (12.6 g, 232 mmol) and the mixture was then stirred at 150° C. for 3 hours then poured into ice-water. The product was extracted with EtOAc (2×100 mL), and the combined organic layers were washed with water (50 mL) and brine (50 mL), dried (Na2SO4) and concentrated. The residue was purified by silica gel chromatography using a solvent system of 50% petroleum ether/EtOAc to give 4-methoxypyridin-2-amine (460 mg, 16%) as a yellow solid MS ESI calcd for C6H8N2O [M+H]+ 125, found 125.
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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